molecular formula C5H13NO B13161017 (r)-1-Amino-3-methylbutan-2-ol

(r)-1-Amino-3-methylbutan-2-ol

Cat. No.: B13161017
M. Wt: 103.16 g/mol
InChI Key: KYUPIHBUKDNZKE-YFKPBYRVSA-N
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Description

®-1-Amino-3-methylbutan-2-ol is an organic compound with the molecular formula C5H13NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-3-methylbutan-2-ol can be achieved through several methods. One common method involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-Amino-3-methylbutan-2-ol may involve catalytic hydrogenation of the corresponding nitrile or oxime. This process is usually carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Corresponding ketone or aldehyde.

    Reduction: Corresponding amine.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

®-1-Amino-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Amino-3-methylbutan-2-ol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, participating in various metabolic pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    (s)-1-Amino-3-methylbutan-2-ol: The enantiomer of ®-1-Amino-3-methylbutan-2-ol, which has similar chemical properties but different biological activity.

    2-Amino-2-methyl-1-propanol: A structurally similar compound with different steric and electronic properties.

    1-Amino-2-propanol: Another similar compound with a different carbon chain length.

Uniqueness

®-1-Amino-3-methylbutan-2-ol is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific configuration allows for selective interactions in biological systems, making it a useful tool in medicinal chemistry and biochemistry.

Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2R)-1-amino-3-methylbutan-2-ol

InChI

InChI=1S/C5H13NO/c1-4(2)5(7)3-6/h4-5,7H,3,6H2,1-2H3/t5-/m0/s1

InChI Key

KYUPIHBUKDNZKE-YFKPBYRVSA-N

Isomeric SMILES

CC(C)[C@H](CN)O

Canonical SMILES

CC(C)C(CN)O

Origin of Product

United States

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